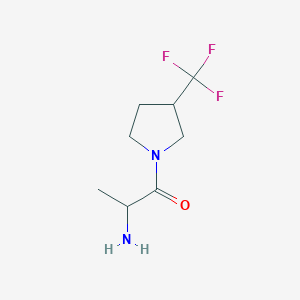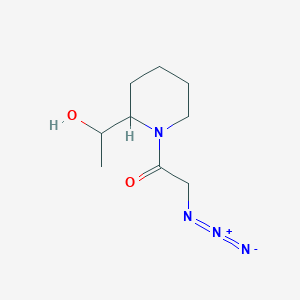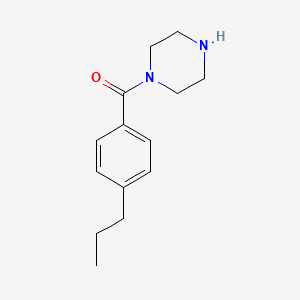
Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate
Descripción general
Descripción
Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate is a chemical compound. It shares some similarities with ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, which has been synthesized and studied for its biological activity .
Molecular Structure Analysis
The molecular structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was confirmed using X-ray diffraction (XRD) and characterized by spectroscopic techniques . The optimized molecular crystal structures were determined based on density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results were consistent with X-ray diffraction data .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research into Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate and its derivatives has demonstrated their potential in the synthesis of compounds with notable antibacterial activity. One study detailed the synthesis of 7-chloro-6-fluoro-1-ethyl-1, 4-dihydro-4-oxopyrido (2,3-c) pyridazine-3-carboxylic acid and its derivatives. These compounds showed a minimum inhibitory concentration of 100 μg/ml against various bacteria such as S. aureus-15, E. coli-1515, and P. aeruginosa-29, indicating their significance in developing new antibacterial agents (Guo et al., 1988). Additionally, a novel synthesis method for 6-fluoro-4(1H)-oxopyrido[2,3-c] pyridazine-3-carboxylate derivatives was achieved, further contributing to the exploration of new antibacterial substances (Miyamoto & Matsumoto, 1990).
Herbicidal Activities
Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate derivatives have also been explored for their herbicidal activities. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed promising results in inhibiting chlorophyll at concentrations as low as 1 microg/mL and displayed significant herbicidal activities against dicotyledonous plants (Xu et al., 2008).
Synthesis of Complex Heterocycles
The compound and its related structures have been utilized in synthesizing complex heterocyclic compounds, highlighting their versatility in organic chemistry. For example, the synthesis of novel pyrazolo[3,4-c]pyridazine derivatives was reported, demonstrating the compound's utility in creating new molecular structures for further pharmacological evaluation (Zabska et al., 1998).
Mecanismo De Acción
Target of action
Compounds with similar structures, such as imidazo[1,2-b]pyridazine derivatives, have been found to have good biological activity and have been widely studied in drug molecules .
Mode of action
Without specific studies on this compound, it’s challenging to determine its exact mode of action. The presence of electronegative atoms like fluorine and chlorine might influence its interaction with biological targets .
Biochemical pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have shown diverse biological activities and pharmacological properties .
Result of action
Compounds with similar structures have shown diverse biological activities and pharmacological properties .
Propiedades
IUPAC Name |
ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)9-7-11(16-17-12(9)14)8-5-3-4-6-10(8)15/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZYTWIDCDNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1491804.png)
![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1491805.png)









![3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1491821.png)
